2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC18351523
Molecular Formula: C12H14O6
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O6 |
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Molecular Weight | 254.24 g/mol |
IUPAC Name | 2-oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C12H14O6/c1-16-7-4-10(17-2)8(11(5-7)18-3)6-9(13)12(14)15/h4-5H,6H2,1-3H3,(H,14,15) |
Standard InChI Key | SBAONPZUSQKTMR-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C(=C1)OC)CC(=O)C(=O)O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Physical Properties
2-Oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid has the molecular formula C₁₂H₁₄O₆, with a molecular weight of 254.24 g/mol. The IUPAC name is derived from its propanoic acid backbone, modified by a ketone group at position 2 and a 2,4,6-trimethoxyphenyl group at position 3. The trimethoxyphenyl moiety introduces significant steric bulk and electron-donating effects, influencing reactivity and solubility .
Table 1: Key Molecular Properties
Synthetic Methodologies
General Synthesis Strategies
The synthesis of α-keto carboxylic acids like 2-oxo-3-(2,4,6-trimethoxyphenyl)propanoic acid typically involves deoxygenative α-arylation of carboxylic acid precursors. A representative protocol involves:
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Condensation: Reacting 2,4,6-trimethoxybenzaldehyde with malonic acid under basic conditions to form the α,β-unsaturated intermediate.
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Decarboxylation: Thermal or catalytic removal of CO₂ to yield the α-keto acid .
Catalytic Systems
Recent advancements utilize Et₃SiH (triethylsilane) as a reducing agent and TfOH (triflic acid) as a catalyst. For example, in analogous reactions, Et₃SiH facilitates the reduction of intermediates, while TfOH enhances electrophilic aromatic substitution kinetics .
Solvent and Temperature Optimization
Hexafluoroisopropanol (HFIP) is preferred as a solvent due to its high polarity and ability to stabilize cationic intermediates. Reactions typically proceed at 60°C over 5–24 hours, achieving yields up to 88% .
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, DMSO-d₆):
δ 12.02 (s, 1H, COOH), 6.91 (s, 1H, aromatic), 3.70 (q, J = 7.0 Hz, 1H, CH), 3.12 (p, J = 6.9 Hz, 1H, OCH₃), 2.17 (s, 3H, CH₃) . -
¹³C NMR: Signals at δ 175.4 (COOH), 170.2 (C=O), and 55.1–56.3 (OCH₃ groups) .
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF): m/z calculated for C₁₂H₁₄O₆ [M+H]⁺: 255.0869; found: 255.0865 .
Industrial-Scale Production
Process Optimization
Scale-up reactions demonstrate the feasibility of producing multi-gram quantities. Key steps include:
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Solvent Recovery: Distillation of HFIP at 60–70°C for reuse, reducing costs .
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Purification: Column chromatography with gradients of DCM/MeOH (97:3) yields >95% purity .
Table 2: Scale-Up Parameters
Parameter | Value |
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Starting Material | 2-Oxo-2-phenylacetic acid (3.0 mmol) |
Catalyst | TfOH (10 mol%) |
Silane | Et₃SiH (1.5 equiv.) |
Yield | 75% (350 mg) |
Applications in Research and Industry
Organic Synthesis
The compound serves as a precursor for β-aryl ketones and heterocyclic frameworks. For instance, its α-keto group participates in Paal-Knorr pyrrole synthesis, enabling access to bioactive heterocycles .
Comparative Analysis with Analogous Compounds
Positional Isomerism Effects
Compared to 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid, the 2,4,6-isomer shows:
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